molecular formula C23H23NO4 B14088933 2-Butyl-1-(3-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-Butyl-1-(3-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14088933
M. Wt: 377.4 g/mol
InChI Key: OGZGKUMOWFVUQQ-UHFFFAOYSA-N
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Description

2-Butyl-1-(3-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon. The specific structure of this compound includes a chromeno-pyrrole core, which is a fused ring system combining a chromene and a pyrrole ring.

Preparation Methods

The synthesis of 2-Butyl-1-(3-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common synthetic route involves the condensation of a chromene derivative with a pyrrole derivative under acidic or basic conditions. The reaction conditions often require the use of catalysts such as palladium or ruthenium complexes to facilitate the formation of the fused ring system . Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

2-Butyl-1-(3-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:

Scientific Research Applications

2-Butyl-1-(3-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Butyl-1-(3-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and inhibit their activity, leading to changes in cellular processes. The exact pathways involved depend on the specific biological context and the target enzymes.

Comparison with Similar Compounds

2-Butyl-1-(3-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be compared with other similar compounds, such as indole derivatives and other chromeno-pyrrole compounds. These compounds share similar structural features but differ in their substituents and functional groups, which can lead to variations in their chemical reactivity and biological activity . Some similar compounds include:

Properties

Molecular Formula

C23H23NO4

Molecular Weight

377.4 g/mol

IUPAC Name

2-butyl-1-(3-ethoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C23H23NO4/c1-3-5-13-24-20(15-9-8-10-16(14-15)27-4-2)19-21(25)17-11-6-7-12-18(17)28-22(19)23(24)26/h6-12,14,20H,3-5,13H2,1-2H3

InChI Key

OGZGKUMOWFVUQQ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC(=CC=C4)OCC

Origin of Product

United States

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